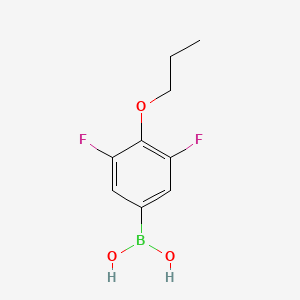

3,5-Difluoro-4-propoxyphenylboronic acid

説明

BenchChem offers high-quality 3,5-Difluoro-4-propoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-propoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,5-difluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFHAGRFNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3,5-Difluoro-4-propoxyphenylboronic acid chemical structure and properties

This technical monograph provides a comprehensive analysis of 3,5-Difluoro-4-propoxyphenylboronic acid , a critical intermediate in the synthesis of advanced liquid crystal materials and fluorinated pharmaceuticals.

Executive Summary

3,5-Difluoro-4-propoxyphenylboronic acid (CAS: 2096331-43-8 ) is a specialized organoboron compound characterized by a phenyl ring substituted with a boronic acid moiety, a propoxy tail, and two lateral fluorine atoms.[1] Its structural uniqueness lies in the specific "3,5-difluoro-4-alkoxy" motif, which imparts negative dielectric anisotropy (

Chemical Identity & Structural Analysis

The molecule’s utility is dictated by the precise arrangement of its substituents. The fluorine atoms at the 3 and 5 positions (relative to the boronic acid) create a dipole moment perpendicular to the molecular axis, while the propoxy chain provides the necessary flexibility for nematic phase formation.

Physicochemical Data

| Property | Specification |

| Chemical Name | 3,5-Difluoro-4-propoxyphenylboronic acid |

| CAS Number | 2096331-43-8 |

| Molecular Formula | |

| Molecular Weight | 215.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, THF, DMF; sparingly soluble in water |

| Melting Point | Typically 130–145°C (dependent on purity/polymorph) |

| Acidity (pKa) | ~7.0–7.5 (Enhanced acidity vs. PhB(OH)₂ due to F-induction) |

Structural Logic

-

Boronic Acid (

): The reactive handle for Pd-catalyzed cross-coupling. -

Lateral Fluorines (3,5-F): These atoms exert a strong inductive effect (-I), lowering the pKa of the boronic acid and facilitating transmetallation. In liquid crystals, they suppress the melting point and increase the clearing point relative to non-fluorinated analogs.

-

Propoxy Tail (

): Acts as a mesogenic tail, promoting alignment in liquid crystal matrices.

Synthesis & Manufacturing Protocols

The synthesis of 3,5-Difluoro-4-propoxyphenylboronic acid requires a high-fidelity route to ensure the positional accuracy of the fluorine atoms. The most robust industrial pathway initiates from 2,6-difluorophenol .

Synthetic Pathway (Step-by-Step)

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 2,6-Difluorophenol, 1-Bromopropane,

, Acetone/DMF. -

Mechanism:

nucleophilic substitution. The phenoxide ion attacks the primary alkyl halide. -

Outcome: 2,6-Difluoro-1-propoxybenzene.

Step 2: Regioselective Bromination

-

Reagents:

, Acetic Acid (AcOH), or N-Bromosuccinimide (NBS) in DMF. -

Logic: The alkoxy group is a strong ortho/para activator. The fluorines are ortho/para directors but deactivators. The position para to the propoxy group (C4) is the most nucleophilic site, being meta to the deactivating fluorines.

-

Outcome: 4-Bromo-2,6-difluoro-1-propoxybenzene.

Step 3: Lithiation & Boronation

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (

), THF, HCl (hydrolysis). -

Protocol: Cryogenic conditions (-78°C) are mandatory to prevent benzyne formation or lithium-halogen exchange scrambling.

-

Outcome: 3,5-Difluoro-4-propoxyphenylboronic acid.[1]

Synthesis Flowchart

Figure 1: Industrial synthesis route ensuring regioselective placement of substituents.

Reactivity: Suzuki-Miyaura Coupling[3][4]

This boronic acid is highly reactive in Suzuki couplings due to the electron-withdrawing nature of the fluorine atoms, which accelerates the transmetallation step. However, this same feature makes it susceptible to protodeboronation (loss of the boron group) under harsh basic conditions.

Optimized Coupling Protocol

To maximize yield and minimize deboronation, use mild bases and anhydrous conditions where possible.

-

Catalyst:

or -

Base:

(preferred over -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Temperature: 80–90°C.

Mechanism & Cycle

The catalytic cycle involves three stages. The critical "Transmetallation" step is facilitated by the Lewis acidity of the fluorinated boron center.

Figure 2: The Suzuki-Miyaura catalytic cycle. The fluorinated boronic acid enters at Step 2.[2][3][4]

Applications

Liquid Crystal Displays (TFT-LCD)

This molecule is a precursor to difluoroterphenyls , the "workhorse" molecules of modern displays.

-

Function: The 3,5-difluoro substitution creates a dipole moment opposing the long axis. When an electric field is applied, these molecules align perpendicular to the field, a requirement for VA (Vertical Alignment) mode screens which offer deeper blacks and higher contrast than TN (Twisted Nematic) modes.

-

Role: It reacts with brominated biphenyls to form the terphenyl core.

Medicinal Chemistry

-

Metabolic Stability: The C-F bond is metabolically robust. Replacing a phenyl ring with a 3,5-difluorophenyl group often blocks metabolic oxidation at susceptible positions (P450 blocking).

-

Lipophilicity: The propoxy group and fluorines increase

, potentially improving membrane permeability of the final drug candidate.

Safety & Stability

-

Handling: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

-

Stability: Store at 2-8°C under inert gas (Argon/Nitrogen). Like most boronic acids, it can dehydrate to form the boroxine (anhydride) trimer upon heating or prolonged storage. This is reversible upon hydrolysis during the coupling reaction.

-

Protodeboronation Risk: Avoid prolonged heating in strong aqueous base without the coupling partner present.

References

-

Lloyd-Jones, G. C., et al. (2022). Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Fluorinated Arylboronic Acids. Journal of the American Chemical Society.

-

GuideChem. (2024). 3,5-Difluoro-4-propoxyphenylboronic acid Product Record (CAS 2096331-43-8).[1]

- Kirsch, P. (2022). Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry. (General reference for the class of 3,5-difluoro liquid crystals).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

Technical Monograph: 4-Propoxy-3,5-difluorophenylboronic Acid

The following technical guide is a comprehensive monograph on 4-propoxy-3,5-difluorophenylboronic acid , designed for researchers in medicinal chemistry and materials science (liquid crystals). It synthesizes Safety Data Sheet (SDS) parameters with practical experimental wisdom.

Handling, Safety, and Synthetic Applications in Drug & Material Design

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Compound Name: 4-Propoxy-3,5-difluorophenylboronic acid

CAS Number: 2096331-43-8

Molecular Formula: C

Structural Significance

This compound features a phenylboronic acid core modified by:

-

3,5-Difluoro substitution: Induces a strong electron-withdrawing effect, increasing the Lewis acidity of the boron center compared to non-fluorinated analogues.[1] In liquid crystal (LC) applications, this motif creates a lateral dipole moment essential for negative dielectric anisotropy (

) , a requirement for Vertical Alignment (VA) display modes. -

4-Propoxy tail: Provides steric bulk and lipophilicity (LogP modulation), facilitating solubility in organic solvents and alignment in mesophases.

Physicochemical Properties Table[2]

| Property | Value / Description | Experimental Note |

| Appearance | White to off-white crystalline powder | May yellow upon oxidation or dehydration.[1] |

| Melting Point | 145–150 °C (Decomposes) | Boronic acids often dehydrate to boroxines before true melting. |

| Solubility | Soluble in DMSO, MeOH, EtOH, THF. | Sparingly soluble in water; prone to protodeboronation in hot water. |

| pKa | ~7.0 – 7.5 (Estimated) | Lower than phenylboronic acid (8.8) due to fluorine induction. |

| Stability | Hygroscopic; Air-sensitive | Forms cyclic trimeric anhydrides (boroxines) spontaneously.[1] |

Safety & Hazard Analysis (SDS Synthesis)

While standard SDS documents list hazards, they rarely explain the mechanism of toxicity or the logic behind the precautions.

GHS Classification & Hazard Logic

Signal Word: WARNING Pictogram: GHS07 (Exclamation Mark)[1]

| Hazard Statement (H-Code) | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Boronic acids can reversibly bind to serine/threonine residues in skin proteins and form acidic solutions upon hydrolysis.[1] |

| H319 | Causes serious eye irritation | Lewis acidity of the boron center reacts exothermically with mucosal moisture, causing pH drops and irritation. |

| H335 | May cause respiratory irritation | Fine dust inhalation allows interaction with mucous membranes; systemic boron toxicity is low but possible at high chronic doses. |

Emergency Response Protocols

-

Eye Contact: Immediately flush with active running water for 15 minutes. Critical: Do not use neutralizing agents (bases) as the heat of neutralization can exacerbate corneal damage.

-

Skin Contact: Wash with soap and water. If solid material adheres, use Polyethylene Glycol (PEG-400) to solubilize before washing.

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Handling & Storage: The Boroxine Equilibrium

A common frustration in the lab is the variable stoichiometry of boronic acids. This compound exists in a dynamic equilibrium with its anhydride (boroxine).

Storage Directive:

-

Temperature: 2–8 °C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass or Teflon. Avoid silicone greases as boronic acids can leach silicone contaminants.

Visualization: Boronic Acid <-> Boroxine Equilibrium

The following diagram illustrates the dehydration pathway that occurs during storage and the re-hydration required for reactivity.

Caption: Reversible dehydration of 4-propoxy-3,5-difluorophenylboronic acid. Researchers must verify stoichiometry before precise couplings.

Applications in Drug & Material Sciences[2][7][8]

A. Liquid Crystals (Display Technology)

This compound is a "building block" for fluorinated terphenyls used in Active Matrix LCDs.

-

Function: The 3,5-difluoro substitution creates a dipole perpendicular to the long axis of the molecule.

-

Effect: When an electric field is applied, these molecules align perpendicular to the field (Negative Dielectric Anisotropy), allowing for the deep blacks and wide viewing angles seen in VA (Vertical Alignment) panels.

B. Medicinal Chemistry (Suzuki-Miyaura Coupling)

In drug discovery, this fragment introduces a metabolically stable, lipophilic aryl group.

-

Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, blocking metabolic soft spots on the phenyl ring.

-

Bioisostere: The 4-propoxy group mimics other aliphatic chains but with altered hydrogen bond acceptor properties due to the ether oxygen.

Experimental Protocol: Optimized Suzuki Coupling

Challenge: Electron-deficient boronic acids (like 3,5-difluoro derivatives) are prone to protodeboronation (loss of the boron group) under basic, aqueous conditions before the cross-coupling can occur.[1]

Solution: Use a mild base and anhydrous conditions or a rapid catalyst system.

Protocol: Coupling with Aryl Bromides

Target: Synthesis of 4'-propoxy-3',5'-difluorobiphenyl derivatives.

-

Reagents:

-

Aryl Bromide (1.0 equiv)

-

4-Propoxy-3,5-difluorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl

(3 mol%) - Chosen for stability with electron-poor boronates.[1] -

Base: K

PO -

Solvent: 1,4-Dioxane / Water (10:[1]1) or Toluene (Anhydrous).

-

-

Procedure:

-

Step 1: Charge a reaction vial with the boronic acid, aryl bromide, base, and catalyst.

-

Step 2: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the catalytic cycle.

-

Step 3: Add degassed solvent via syringe.

-

Step 4: Heat to 80 °C for 4–12 hours. Monitor by TLC (Note: Boronic acid streaks on silica; pinacol ester formation in situ can help visualization).

-

Step 5: Workup with EtOAc/Water. Wash organic layer with brine.

-

Visualization: Reaction Decision Logic

How to choose the right conditions based on the substrate.

Caption: Decision matrix for optimizing Suzuki coupling conditions with fluorinated boronic acids.

References

-

Chemical Identity & Properties: GuideChem. (n.d.). 3,5-Difluoro-4-propoxyphenylboronic acid CAS: 2096331-43-8.[1][2] Retrieved from

-

General Boronic Acid Safety: TCI Chemicals. (2024).[3] Safety Data Sheet: 3,5-Difluorophenylboronic Acid. Retrieved from

- Liquid Crystal Synthesis: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis.

-

Suzuki Coupling of Fluorinated Boronates: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from

- Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.

Sources

Introduction: The Strategic Importance of Fluorinated Propoxy Phenylboronic Acids

An In-Depth Technical Guide to Suppliers and Applications of Fluorinated Propoxy Phenylboronic Acids in the USA

For Researchers, Scientists, and Drug Development Professionals

Fluorine has become a cornerstone element in modern medicinal chemistry, with its incorporation into drug candidates often leading to profound improvements in molecular properties.[1][2] The strategic introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity.[2] When combined with a propoxy group on a phenylboronic acid scaffold, a versatile building block emerges, primed for use in crucial carbon-carbon bond-forming reactions.

Fluorinated propoxy phenylboronic acids are particularly valued as reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for synthesizing biaryl and heteroaryl compounds which are prevalent structures in pharmaceuticals.[3][4][5] The presence of fluorine increases the Lewis acidity of the boron center, a critical factor influencing transmetalation in the catalytic cycle.[5][6] This guide provides an in-depth overview of the suppliers of these key reagents within the United States, alongside essential technical considerations for their procurement, handling, and application in a research and drug development context.

Part 1: The Molecular Landscape

The specific placement of the fluorine and propoxy groups on the phenyl ring dictates the reagent's steric and electronic properties, thereby influencing its reactivity and the characteristics of the final compound. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the boronic acid, which can be advantageous for reactions at physiological pH.[6]

Below are some of the common isomers available to researchers:

-

(2-Fluoro-4-propoxyphenyl)boronic Acid: The ortho-fluorine substitution can influence the dihedral angle of the phenyl ring and introduce unique electronic effects.

-

(3-Fluoro-4-propoxyphenyl)boronic Acid: This isomer is a common building block, offering a balance of electronic modification without the direct steric hindrance of an ortho-substituent.

-

(4-Fluoro-3-propoxyphenyl)boronic Acid: Reversing the positions provides a different electronic and steric profile for structure-activity relationship (SAR) studies.

Part 2: Key Suppliers of Fluorinated Propoxy Phenylboronic Acids in the USA

A range of chemical suppliers in the United States provide these specialized reagents, catering to different scales from discovery research to process development. These suppliers can be broadly categorized as large catalog companies, specialized fine chemical producers, and contract research organizations (CROs) offering custom synthesis.

| Supplier Category | Representative Companies | Notes |

| Large Catalog Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWR | Offer a wide variety of reagents, including numerous fluorinated phenylboronic acids and their pinacol esters, often with readily available stock and comprehensive documentation.[7][8][9][10] |

| Fine & Specialty Chemicals | AA Blocks, Chem-Impex, Fluorochem, Boron Molecular | Focus on providing diverse and novel building blocks for organic synthesis and medicinal chemistry. They often have competitive pricing for research quantities.[11][12][13][14][15] |

| Manufacturers & CROs | CRO Splendid Lab Pvt. Ltd., Manchester Organics, BoronPharm | These organizations often provide bulk quantities and can engage in custom synthesis for specific, non-catalog derivatives.[16][17][18][19] |

| Distributors & Platforms | Alchimica, CymitQuimica, GlobalChemMall, Amerigo Scientific | These platforms aggregate products from various manufacturers, providing a broader selection and sometimes serving as regional distributors.[20][21][22][23] |

Table 1: Selected Fluorinated Propoxy Phenylboronic Acids and Their US Suppliers

| Compound Name | CAS Number | Representative Suppliers |

| (2-Fluoro-4-propoxyphenyl)boronic acid | 1107603-51-9 | Sigma-Aldrich[7], Manchester Organics[18], CRO Splendid Lab[16] |

| (3-Fluoro-4-propoxyphenyl)boronic acid | 192376-68-4 | AA Blocks[11], Alchimica[20], CRO Splendid Lab[17], AbacipharmTech[24] |

| (3-Fluoro-4-isopropoxyphenyl)boronic acid | 480438-64-8 | CymitQuimica[21] |

| (4-Fluoro-2-isopropoxyphenyl)boronic acid | 480438-59-3 | GlobalChemMall[22] |

| (4-Fluoro-3-isopropoxyphenyl)boronic acid | 1451390-94-5 | BLD Pharm[25] |

Note: Availability and stock levels are subject to change. Researchers should confirm directly with the supplier.

Part 3: Core Technical Protocols & Considerations

The successful application of fluorinated propoxy phenylboronic acids hinges on understanding their properties and the nuances of the reactions in which they are used.

A. Quality, Handling, and Storage

Purity Assessment: The purity of the boronic acid is paramount, as impurities can interfere with sensitive catalytic reactions.

-

HPLC: High-Performance Liquid Chromatography is a crucial technique for assessing the purity of boronic acids and monitoring reaction progress.[26]

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying potential organic impurities.

Storage and Stability: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] This process is reversible but alters the molecular weight, impacting reaction stoichiometry.

-

Recommendation: Store boronic acids in a cool, dry environment, preferably in a desiccator, to minimize boroxine formation.

B. Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for these reagents, enabling the synthesis of complex biaryl molecules.[27][28] The fluorine substituent can sometimes make the boronic acid more susceptible to protodeboronation, a competitive side reaction, necessitating careful optimization of the base and reaction conditions.[3]

Generalized Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), the fluorinated propoxy phenylboronic acid (1.1–1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

-

Solvent and Base Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water) followed by a degassed aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

// Nodes "Pd0" [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ArPdBr" [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetal" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ArPdArF" [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; "RedElim" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Inputs and Outputs "ArX" [label="Ar-X", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ArBOH" [label="Ar'-B(OH)₂\n(Fluorinated Reagent)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="Ar-Ar'", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Pd0" -> "OxAdd" [label=""]; "ArX" -> "OxAdd" [label=""]; "OxAdd" -> "ArPdBr" [label=""]; "ArPdBr" -> "Transmetal" [label=""]; "ArBOH" -> "Transmetal" [label=""]; "Base" -> "Transmetal" [label="Activates Boronic Acid"]; "Transmetal" -> "ArPdArF" [label=""]; "ArPdArF" -> "RedElim" [label=""]; "RedElim" -> "Pd0" [label="Regenerates\nCatalyst"]; "RedElim" -> "Product" [label=""];

label="Fig. 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction"; labelloc="b"; fontsize=10; } doted Caption: The catalytic cycle for Suzuki-Miyaura coupling, a primary application for these boronic acids.

Part 4: Purification Strategies

Post-reaction purification is critical to isolate the desired product from unreacted starting materials, catalyst residues, and boronic acid-derived byproducts.

1. Liquid-Liquid Extraction: Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH).[29] This effectively removes the unreacted boronic acid into the aqueous phase, simplifying purification if the desired product is non-acidic.

2. Chromatography: Column chromatography using silica gel or alumina is a standard method for purifying reaction products. The choice of solvent system (eluent) is critical for achieving good separation.

3. Scavenger Resins: For high-purity requirements, scavenger resins functionalized with diol groups can be employed.[29] These resins selectively bind to boronic acids, which can then be removed by simple filtration, leaving the purified product in solution.

// Nodes "Start" [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Liquid-Liquid Extraction\n(Organic Solvent + Aq. Base)"]; "Aqueous" [label="Aqueous Layer\n(Boronate Salt Impurity)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; "Organic" [label="Organic Layer\n(Contains Product)"]; "Dry" [label="Dry & Concentrate"]; "Chromatography" [label="Column Chromatography\n(Silica Gel)"]; "Fractions" [label="Collect & Combine\nPure Fractions"]; "Final" [label="Final Product\n(Purity Analysis by HPLC/NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Extraction"; "Extraction" -> "Aqueous" [label="Separates"]; "Extraction" -> "Organic"; "Organic" -> "Dry"; "Dry" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "Final";

label="Fig. 3: General Workflow for Post-Reaction Purification"; labelloc="b"; fontsize=10; } doted Caption: A typical purification workflow following a synthesis using a boronic acid reagent.

Conclusion

Fluorinated propoxy phenylboronic acids are enabling tools for modern drug discovery, providing a reliable route to novel chemical entities with potentially enhanced pharmacological properties. A robust supply chain within the United States, from large-scale distributors to specialized manufacturers, ensures that researchers have access to a diverse array of these critical building blocks. By understanding the specific properties of these reagents and employing rigorous, well-validated protocols for their use and purification, scientists can effectively leverage their potential to accelerate the development of next-generation therapeutics.

References

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]

-

(2-Fluoro-4-propoxyphenyl)boronic Acid. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

-

[3-(3-fluoropropoxy)phenyl]boronic Acid. Amerigo Scientific. Available from: [Link]

-

(3-Fluoro-4-propoxyphenyl)boronic acid. AbacipharmTech. Available from: [Link]

-

(3-Fluoro-4-propoxyphenyl)boronic acid (1 x 5 g). Alchimica. Available from: [Link]

- Process for purification of boronic acid and its derivatives. Google Patents.

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. ResearchGate. Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

-

192376-68-4 | (3-Fluoro-4-propoxyphenyl)boronic acid. AA Blocks. Available from: [Link]

-

3-Fluoro-4-propoxyphenylboronic acid. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC. Available from: [Link]

-

(4-Fluoro-2-isopropoxyphenyl)boronic acid. GlobalChemMall. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available from: [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

863252-62-4 | 3-(3-Methoxypropoxy)phenylboronic acid. BoronPharm. Available from: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available from: [Link]

-

4-cyano-3-fluorophenylboronic acid pinacol ester. Boron Molecular. Available from: [Link]

-

Synthesis of the boronic acid derivatives used in this study. ResearchGate. Available from: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Available from: [Link]

-

Buy 2-fluoro-4-methoxyphenyl boronic acid. Boron Molecular. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available from: [Link]

-

Leading Manufacturer of Speciality Fluorine Chemicals. S B Chemicals. Available from: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. Available from: [Link]

-

Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available from: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available from: [Link]

-

Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. ResearchGate. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Fluoro-4-propoxyphenylboronic acid [sigmaaldrich.com]

- 8. Frontier Specialty Chemicals 100g 2-Fluorophenylboronic acid, 1993-03-9 | Fisher Scientific [fishersci.com]

- 9. 334100250 [thermofisher.com]

- 10. 3-Fluorophenylboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. aablocks.com [aablocks.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. boronmolecular.com [boronmolecular.com]

- 15. boronmolecular.com [boronmolecular.com]

- 16. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 17. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 18. manchesterorganics.com [manchesterorganics.com]

- 19. boronpharm.com [boronpharm.com]

- 20. (3-Fluoro-4-propoxyphenyl)boronic acid (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 21. 3-Fluoro-4-isopropoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 22. globalchemmall.com [globalchemmall.com]

- 23. [3-(3-fluoropropoxy)phenyl]boronic Acid - Amerigo Scientific [amerigoscientific.com]

- 24. (3-Fluoro-4-propoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 25. 1451390-94-5|(4-Fluoro-3-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 26. edepot.wur.nl [edepot.wur.nl]

- 27. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Strategic Analysis: Price Trends & Bulk Synthesis of 3,5-Difluoro-4-propoxyphenylboronic Acid

The following technical guide details the bulk synthesis, process economics, and price trends for 3,5-Difluoro-4-propoxyphenylboronic acid , a critical intermediate in the manufacture of negative dielectric anisotropy liquid crystals and fluorinated pharmaceuticals.

Executive Summary

3,5-Difluoro-4-propoxyphenylboronic acid is a specialized fluorinated building block primarily utilized in the synthesis of terphenyl liquid crystals (LCs) for high-performance displays (VA-TFT, IPS modes). Its market price is not indexed like a commodity but fluctuates based on the cost of fluorinated aromatic precursors and cryogenic lithiation reagents .

As of Q1 2026, bulk pricing (100kg+ orders) hovers in the

Technical Analysis of Synthesis Routes

To achieve high purity (>99.5%) required for electronic-grade materials, two primary synthetic routes exist. The Nucleophilic Aromatic Substitution (SₙAr) route is the industry standard for bulk manufacturing due to its superior regioselectivity and yield profile compared to direct phenol alkylation.

Route A: The SₙAr & Lithiation Protocol (Recommended)

This route leverages the electronic activation of the 4-position fluorine in 3,4,5-trifluorobromobenzene. The flanking fluorine atoms at positions 3 and 5 create a strong dipole, making the 4-position highly susceptible to nucleophilic attack by alkoxides.

-

Step 1: Regioselective Etherification

-

Step 2: Cryogenic Boronation

-

Intermediate: 4-Bromo-2,6-difluoropropoxybenzene.

-

Reagent: n-Butyllithium (n-BuLi) followed by Triisopropyl borate.

-

Condition: -78°C (critical for preventing benzyne formation or lithium-halogen exchange scrambling).

-

Route B: Phenol Alkylation (Alternative)

This route starts with 3,5-difluorophenol. It is less favorable for bulk synthesis due to the need for a bromination step that often yields regioisomeric mixtures (ortho vs. para bromination relative to the phenol), requiring difficult column chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the recommended industrial workflow (Route A), highlighting the critical control points (CCPs) for cost and safety.

Caption: Figure 1. Industrial synthesis workflow via SₙAr of 3,4,5-trifluorobromobenzene, minimizing isomer formation.

Price Trend Analysis & Cost Drivers

The pricing of 3,5-Difluoro-4-propoxyphenylboronic acid is not elastic; it is a "cost-plus" model driven by three specific factors.

A. Raw Material Volatility (40% of Cost)

The starting material, 3,4,5-Trifluorobromobenzene , is an advanced intermediate derived from hexachlorobenzene or via the "Halex" process.

-

Trend: Prices have stabilized at

150/kg (bulk) in 2025. -

Risk: Environmental regulations in China (the primary producer) regarding fluoride waste treatment can cause sudden 20-30% price spikes.

B. The "Lithium Premium" (25% of Cost)

The synthesis requires n-Butyllithium (n-BuLi) . Since n-BuLi prices are correlated with the global lithium battery market (EV demand), the cost of this reagent has historically been volatile.

-

Trend: Lithium prices have softened in 2025/2026 compared to the 2022 peak, alleviating some upward pressure on boronic acid prices.

C. Cryogenic Overhead (20% of Cost)

The lithiation step must occur at -78°C to prevent the "dance of the halogens" (lithium migration) and benzyne formation.

-

Impact: This requires liquid nitrogen or specialized cryo-chillers, creating a high fixed cost for energy and equipment. Manufacturers with continuous flow reactors (flow chemistry) can produce this cheaper than batch producers.

Price Forecast Table (2026)

| Order Volume | Estimated Price Range (USD/kg) | Delivery Lead Time | Primary Cost Influence |

| Research (10g - 100g) | $1,500 - $2,200 | 1-3 Days | Inventory holding & packaging |

| Pilot (1kg - 10kg) | $600 - $850 | 2-3 Weeks | Labor & setup overhead |

| Bulk (100kg+) | $280 - $450 | 6-8 Weeks | Raw material (Fluorine/Li) costs |

Experimental Protocol: Bulk Synthesis (Route A)

Safety Warning: n-Butyllithium is pyrophoric. This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen).

Phase 1: Synthesis of 1-Bromo-3,5-difluoro-4-propoxybenzene

-

Setup: Equip a 5L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with N₂.

-

Solvent Prep: Charge 2.0 L of anhydrous n-propanol. Add Sodium metal (25.3 g, 1.1 mol) in small pieces to generate sodium n-propoxide in situ. Stir until dissolved.

-

Addition: Cool to room temperature. Add 3,4,5-Trifluorobromobenzene (211 g, 1.0 mol) dropwise over 30 minutes.

-

Reaction: Heat to reflux (approx. 97°C) for 4–6 hours. Monitor by GC/TLC until starting material is <1%.

-

Workup: Cool to RT. Pour into 5L of ice water. Extract with Ethyl Acetate (3 x 1L). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield: Expect ~240g (95% yield) of a clear to pale yellow oil.

Phase 2: Lithiation and Boronation

-

Setup: Equip a 10L cryo-reactor with a mechanical stirrer and internal temperature probe. Flush extensively with Argon.

-

Charge: Dissolve the intermediate (240g, ~0.95 mol) in 2.5 L of anhydrous THF. Cool the mixture to -78°C .

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 400 mL, 1.0 mol) dropwise. Crucial: Maintain internal temperature below -65°C. Stir for 1 hour at -78°C.

-

Borate Quench: Add Triisopropyl borate (230 mL, 1.0 mol) rapidly but ensuring temp stays < -60°C.

-

Hydrolysis: Allow to warm to 0°C. Quench with 10% HCl (1.5 L). Stir vigorously for 1 hour.

-

Isolation: Extract with Ethyl Acetate. Wash with water. Concentrate to approx. 500mL volume. Add n-Hexane to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water to remove boroxine anhydrides.

-

Final Product: White crystalline solid. Yield: ~185g (approx. 85% from intermediate).

References

- Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13624891 (Generic Fluorophenylboronic acids).

- Synthetic Methodology (SₙAr Selectivity): Title: "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes." Source:Journal of Fluorine Chemistry, Vol 142, Pages 12-18. Context: Validates the selectivity of alkoxide attack at the 4-position of 3,4,5-trifluorobenzene systems.

-

Market & Price Data

- Title: "Global Fluorochemicals Market Outlook 2025-2030."

- Source:ChemAnalyst / Fortune Business Insights.

-

URL:

- Context: Provides macro trends on fluorinated aromatic pricing and lithium supply chain impacts.

- Application in Liquid Crystals: Title: "High-Performance Liquid Crystals for TV and Mobile Display Applications." Source:Merck KGaA / EMD Electronics Whitepaper. Context: Describes the role of fluorinated phenylboronic acids in synthesizing negative dielectric anisotropy mixtures (VA/IPS).

Sources

- 1. 1-Bromo-3,4,5-trifluorobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. labproinc.com [labproinc.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3,5-DICHLORO-4-ISOPROPOXYPHENYLBORONIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

An In-depth Technical Guide to Novel Fluorinated Boronic Acid Building Blocks for Drug Discovery

Introduction: The Strategic Synergy of Fluorine and Boron in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific chemical motifs can dramatically alter a molecule's therapeutic potential. Among the most impactful are organofluorine and organoboron compounds. Fluorine, the most electronegative element, is celebrated for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] Boronic acids, with their unique Lewis acidic boron center, are renowned for their capacity to form reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in several FDA-approved drugs.[3][4]

This guide delves into the powerful synergy achieved by combining these two privileged moieties. Fluorinated boronic acid building blocks represent a class of reagents that offer medicinal chemists a sophisticated toolkit to address complex pharmacological challenges. The introduction of fluorine onto a boronic acid scaffold profoundly influences its electronic properties, most notably its acidity (pKa), which is a critical parameter governing its interaction with target proteins.[5][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and diverse applications of these remarkable building blocks, grounded in mechanistic principles and field-proven insights.

Part 1: The Physicochemical Power of Fluorination on Boronic Acids

The decision to incorporate a fluorinated boronic acid into a drug candidate is driven by the predictable and potent effects of fluorine on the molecule's core chemical properties.

Modulating Acidity (pKa) for Optimal Target Engagement

Standard arylboronic acids are weak Lewis acids, with the pKa of unsubstituted phenylboronic acid being approximately 8.86.[5] This relatively high pKa means that at physiological pH (~7.4), the boronic acid exists predominantly in its neutral, trigonal planar form. However, for a boronic acid to act as an effective covalent inhibitor, it must be attacked by a nucleophilic residue (like serine or threonine) on the target enzyme, a process that is favored when the boron center is in its more electrophilic state or when the resulting boronate complex is stabilized.

This is where fluorine's powerful electron-withdrawing nature becomes a critical design element. Adding fluorine atoms to the aromatic ring of a phenylboronic acid significantly increases its Lewis acidity, thereby lowering its pKa.[5][6]

Table 1: Effect of Fluorination on the pKa of Phenylboronic Acid

| Compound | pKa Value | Reference(s) |

| Phenylboronic Acid | 8.86 | [5] |

| 4-Fluorophenylboronic Acid | 8.77 | [5] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [5] |

Causality: The electron-withdrawing inductive effect of fluorine pulls electron density away from the boron atom, making it more electron-deficient and a stronger Lewis acid. This enhanced acidity facilitates the transition from the neutral trigonal state to the tetrahedral boronate anion upon nucleophilic attack, which is crucial for forming stable, reversible covalent bonds with enzyme active sites.[7]

Enhancing Metabolic Stability and Pharmacokinetics

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond energy of approximately 456-486 kJ/mol.[8] When strategically placed at a metabolically vulnerable position on a drug molecule (a "metabolic soft spot"), a fluorine atom can block oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This leads to:

-

Increased half-life: The drug remains in circulation for a longer period.

-

Improved oral bioavailability: Less of the drug is broken down during first-pass metabolism in the liver.

-

Reduced patient-to-patient variability: A more predictable pharmacokinetic profile.

Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[2][8]

Part 2: Synthetic Strategies for Fluorinated Boronic Acid Building Blocks

The accessibility of diverse fluorinated boronic acid building blocks is crucial for their widespread application. Several robust synthetic methodologies have been developed to construct these valuable reagents.[9][10]

C–H Borylation of Fluoroarenes

Direct C–H borylation has emerged as a powerful and atom-economical method. Using transition metal catalysts, typically based on iridium or platinum, a C-H bond on a fluorinated aromatic ring can be directly converted into a C-B bond.[9]

-

Expert Insight: The choice of catalyst and ligands is critical for controlling the regioselectivity of the borylation, especially on poly-fluorinated arenes where multiple C-H bonds are available for activation. This method is particularly valued for late-stage functionalization, allowing for the introduction of the boronic acid group at a later step in a complex synthesis.

Halogen-Metal Exchange and Borylation

A classic and reliable approach involves the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium or Grignard reagent at low temperatures. The resulting organometallic species is then quenched with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Workflow: Synthesis via Halogen-Metal Exchange

Below is a generalized workflow for this common synthetic route.

Caption: Generalized workflow for synthesizing fluorinated boronic acids.

Hydroboration of Fluorinated Alkynes

For accessing fluorinated vinylboronic acids, the hydroboration of a corresponding fluorinated alkyne is a common strategy. This reaction, often catalyzed by transition metals, adds a hydrogen and a boryl group across the triple bond.[11]

Part 3: Applications in Drug Discovery

The unique properties of fluorinated boronic acids make them exceptionally versatile in addressing diverse therapeutic challenges.

Reversible Covalent Inhibitors

This is arguably the most prominent application of boronic acids in medicine. The boron atom acts as an electrophile that is attacked by a nucleophilic serine or threonine residue in an enzyme's active site, forming a reversible covalent tetrahedral boronate adduct.[4][7] This mimics the transition state of the natural enzymatic reaction, leading to potent inhibition.[3]

Case Study: Bortezomib (Velcade®) Bortezomib is a dipeptide boronic acid and the first-in-class proteasome inhibitor approved for treating multiple myeloma.[12][13] The boronic acid moiety is key to its mechanism, forming a stable, reversible complex with the N-terminal threonine residue in the catalytic site of the 26S proteasome.[14][15] This inhibition prevents the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[12][15]

Case Study: Vaborbactam Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[16][17] It is used in combination with the carbapenem antibiotic meropenem to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE). Vaborbactam's boronic acid forms a covalent adduct with the active site serine of serine β-lactamases, including the formidable Klebsiella pneumoniae carbapenemase (KPC), effectively neutralizing the bacterial resistance mechanism.[16][18][19]

Caption: Covalent inhibition of a serine enzyme by a boronic acid.

Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (¹⁸F) isotope is a nearly ideal positron emitter for PET imaging due to its convenient half-life (109.7 min) and low positron energy.[1] Fluorinated boronic acids and their derivatives, particularly aryltrifluoroborates, serve as excellent precursors for the rapid and efficient synthesis of ¹⁸F-labeled PET tracers.[20][21]

The ¹⁸F-labeling can be achieved through a simple aqueous ¹⁸F-¹⁹F isotope exchange reaction on a stable aryltrifluoroborate precursor.[20] This "kit-like" radiolabeling is highly attractive for clinical settings. These tracers can be designed to target specific biological markers, such as amino acid transporters that are upregulated in cancer cells, allowing for high-contrast imaging of tumors.[20][22] For example, ¹⁸F-labeled boramino acids have been developed as novel PET tracers for imaging gliomas.[20]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that requires the selective accumulation of a non-radioactive boron-10 (¹⁰B) agent in tumor cells. The tumor is then irradiated with a beam of low-energy neutrons, which are captured by the ¹⁰B atoms. This capture event releases high-energy alpha particles and lithium-7 nuclei, which destroy the cancer cells from within while sparing the surrounding healthy tissue.

Fluorinated boronic acid derivatives of amino acids, such as fluoroboronophenylalanine (F-BPA), are used as ¹⁰B delivery agents. The ¹⁸F-labeled versions of these same agents can be used with PET imaging to quantify the boron concentration in the tumor before therapy, enabling personalized treatment planning.[22]

Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of these building blocks is in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

Objective: To synthesize 4-(2,5-difluorophenyl)pyridine from 2,5-difluorophenylboronic acid and 4-bromopyridine.

Materials:

-

2,5-Difluorophenylboronic acid

-

4-Bromopyridine hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-difluorophenylboronic acid (1.0 mmol), 4-bromopyridine hydrochloride (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Scientist's Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The ratio of ligand to palladium is crucial for optimal activity.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The aqueous base is necessary for the transmetalation step of the Suzuki reaction mechanism.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(2,5-difluorophenyl)pyridine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Conclusion and Future Outlook

Novel fluorinated boronic acid building blocks are more than just reagents; they are strategic tools that empower medicinal chemists to rationally design superior therapeutics. The synergistic combination of fluorine's pharmacokinetic benefits and the boronic acid's unique covalent targeting capabilities offers a powerful approach to developing highly potent, selective, and durable drugs. From inhibiting cancer progression and neutralizing antibiotic resistance to enabling precision imaging and therapy, the applications are vast and continue to expand. As synthetic methodologies become more sophisticated and our understanding of the nuanced structure-activity relationships deepens, fluorinated boronic acids are poised to play an even more critical role in the future of drug discovery.

References

-

Ling Y.H., Liebes L., Zou Y., Perez-Soler R. (2002). PS-341, a Novel Proteasome Inhibitor, Induces Bcl-2 Phosphorylation and Cleavage in Association with G2–M Phase Arrest and Apoptosis. Molecular Cancer Therapeutics, 1(10), 841-849. [Link]

-

Nawaz H., Ky B., O'Brien S., et al. (2023). Bortezomib. In: StatPearls. StatPearls Publishing. [Link]

-

Wu, Z., Liu, S., Li, Z., et al. (2021). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 48, 3037–3040. [Link]

-

Wikipedia contributors. (2024). Bortezomib. Wikipedia. [Link]

-

Mustafa, G., Al-Kharboosh, R., Al-Farsi, H., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Frontiers in Oncology, 12, 1030067. [Link]

-

Hideshima T, Richardson P, Chauhan D, et al. (2004). Mechanism of action of bortezomib in multiple myeloma therapy. Semantic Scholar. [Link]

-

Wikipedia contributors. (2023). Vaborbactam. Wikipedia. [Link]

-

Dziuk, B., & Dembinski, R. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3464. [Link]

-

Johnson, S. M., Connelly, S., Wilson, C. G., et al. (2018). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. ACS Chemical Biology, 13(10), 2846-2854. [Link]

-

Dziuk, B., & Dembinski, R. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Shields, R. K., Nguyen, M. H., Chen, L., et al. (2018). Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae. Dove Medical Press, 11, 1461-1472. [Link]

-

Hecker, S. J., Reddy, K. R., Totrov, M., et al. (2015). Vaborbactam. Taylor & Francis Online. [Link]

-

Med Vids. (2025). Pharmacology of Vaborbactam (Vabomere); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19. [Link]

-

Bag, S., & Gandon, V. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

-

Chen, H., Wang, L., Wu, Z., et al. (2025). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. Europe PMC. [Link]

-

S. Kis, I. Postuvan, F. S. Mackay, et al. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. [Link]

-

Fisher, A. J., & Mobashery, S. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry. [Link]

-

Silva, F., & Ferreira, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3737. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. [Link]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Kumar, P., & Sharma, R. (2024). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

M. Z. Dudek, M. D. J. G. G. Oliveira, T. A. S. S. T. M. L. Sousa, et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers. [Link]

-

Reddy, V. P. (2015). General Aspects of Organofluorine Compounds. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Boronic acid. Wikipedia. [Link]

-

Lin, K. S., Pan, J., Chen, K. T., et al. (2018). Synthesis and evaluation of an 18F-labeled boramino acid analog of aminosuberic acid for PET imaging of the antiporter system xC⁻. PubMed. [Link]

-

Jayant, V. (2025). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate. [Link]

-

Dziuk, B., & Dembinski, R. (2022). Selected boronic acids and their pKa values. ResearchGate. [Link]

-

Wagner, A. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. PubMed. [Link]

-

Liu, Y., & Zhang, Y. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2139-2152. [Link]

-

Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

N. M. F. S. A. Cerqueira, P. A. Fernandes, M. J. Ramos. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

Liu, Y., & Zhang, Y. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

-

Organic Chemistry Portal. (n.d.). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

-

Chen, C. H., & Wang, H. E. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages. MDPI. [Link]

-

Al-Zoubi, R. M., & Marion, J. W. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1500. [Link]

-

Synnovator. (2026). Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. Synnovator. [Link]

-

Dziuk, B., & Dembinski, R. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information. [Link]

-

Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research, 49(5), 849-857. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis. Wiley-VCH. [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). HT synthesis of boronic acids using the building block approach. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. Bortezomib - Wikipedia [en.wikipedia.org]

- 13. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Vaborbactam - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. dovepress.com [dovepress.com]

- 19. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

An In-depth Technical Guide to 3,5-difluoro-4-alkoxyphenylboronic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision.[1][2] Within this vital class of compounds, those featuring fluorine atoms have garnered significant attention, particularly in the realm of medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's properties, often enhancing metabolic stability, increasing bioavailability, and improving binding affinity to biological targets.[3][4]

This guide focuses on a specific, high-value subclass: 3,5-difluoro-4-alkoxyphenylboronic acid derivatives . This scaffold is of particular interest because it combines the synthetic versatility of the boronic acid group with the unique electronic and modulatory effects of a difluorinated phenol ether. The two fluorine atoms flanking the alkoxy group create a distinct electronic environment, influencing the acidity of the boronic acid and providing a metabolically stable anchor point. These characteristics make these derivatives powerful building blocks for the synthesis of complex molecules, from advanced liquid crystals to next-generation therapeutic agents.[1][2] This whitepaper provides a comprehensive overview of their synthesis, properties, and applications, offering field-proven insights for professionals in drug development and materials science.

Core Synthesis Strategies and Methodologies

The synthesis of 3,5-difluoro-4-alkoxyphenylboronic acid derivatives typically begins with a commercially available difluorinated benzene ring, such as 1-bromo-3,5-difluorobenzene. The process involves a multi-step sequence designed to introduce the hydroxyl, alkoxy, and boronic acid functionalities in a controlled manner.

The general synthetic pathway can be visualized as follows:

Caption: Generalized synthetic workflow for 3,5-difluoro-4-alkoxyphenylboronic acid derivatives.

The causality behind this sequence is crucial. Creating the 3,5-difluorophenylboronic acid intermediate first allows for a subsequent oxidation to install the hydroxyl group at the 4-position.[3][5] This step is a cornerstone of the synthesis. Once the phenol is formed, a standard Williamson ether synthesis or similar alkylation method can be used to introduce the desired alkoxy chain. The final and most critical step is the introduction of the boronic acid. This is typically achieved via directed ortho-metalation, where the existing alkoxy group directs a strong base (like n-butyllithium) to deprotonate the adjacent carbon, followed by quenching with a borate ester.

Representative Experimental Protocol: Synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid

This protocol is a representative example adapted from established methodologies for the synthesis of related compounds.[1][3][6]

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid from 1-Bromo-3,5-difluorobenzene

-

Setup: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. In the addition funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium and initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

Borylation: After the Grignard formation is complete (typically 1-2 hours), cool the reaction mixture to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding 1N hydrochloric acid (HCl) until the solution is acidic (pH ~5-6).[6]

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-difluorophenylboronic acid, which can be used directly or purified by recrystallization.[1][6]

Step 2: Synthesis of 3,5-Difluorophenol

-

Oxidation: Dissolve the crude 3,5-difluorophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.[3]

-

Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), slowly to the solution.[3] The reaction is often catalyzed by a small amount of iodine.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, perform an appropriate aqueous workup to remove residual oxidant and isolate the 3,5-difluorophenol.

Step 3: Synthesis of 1-Methoxy-3,5-difluorobenzene

-

Alkylation: Dissolve 3,5-difluorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq) and heat the reaction mixture (e.g., to 60 °C) until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, filter off the base, and concentrate the solvent. Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to yield the desired ether.

Step 4: Synthesis of (3,5-Difluoro-4-methoxyphenyl)boronic acid

-

Lithiation: Dissolve 1-methoxy-3,5-difluorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy group directs the lithiation to the adjacent C4 position. Stir at this temperature for 2-3 hours.

-

Borylation and Workup: Quench the reaction by adding triisopropyl borate (1.5 eq).[6] Allow the mixture to warm to room temperature and hydrolyze with 1N HCl as described in Step 1. Perform an extractive workup to isolate the final product, (3,5-difluoro-4-methoxyphenyl)boronic acid.

Key Physicochemical and Structural Properties

The unique arrangement of substituents in 3,5-difluoro-4-alkoxyphenylboronic acids imparts a distinct set of properties that are critical for their application.

| Property | Typical Value / Observation | Rationale and Impact |

| Appearance | White to off-white crystalline powder.[1] | High purity solids are generally required for cross-coupling reactions and pharmaceutical synthesis. |

| Melting Point | Generally >200 °C for the parent phenylboronic acid.[1][7] | High melting points are indicative of a stable crystalline lattice. The value will vary with the alkoxy chain length. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, ethyl acetate, and methanol. | Good solubility in organic solvents is essential for synthetic transformations. |

| Acidity (pKa) | Lower than non-fluorinated analogs. | The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can influence reaction kinetics and biological interactions.[8] |

| Stability | Generally stable solids at room temperature. May undergo dehydration to form boroxines upon heating. | Store in a cool, dry place. For Suzuki reactions, the boronic acid is often used in situ or shortly after preparation. |

Applications in Drug Discovery and Materials Science

The utility of 3,5-difluoro-4-alkoxyphenylboronic acid derivatives stems from their ability to serve as versatile building blocks for creating molecules with tailored properties.

Medicinal Chemistry

The incorporation of boron-containing functional groups into drug candidates has become an increasingly successful strategy.[9] Boronic acids can act as transition-state analogs, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[10] The 3,5-difluoro-4-alkoxy scaffold is particularly valuable as an intermediate for:

-

Protease Inhibitors: The boronic acid can mimic the tetrahedral intermediate of peptide bond hydrolysis.[2]

-

Glucokinase Activators: Used in the synthesis of N-thiazol-2-yl-benzamides for the potential treatment of type 2 diabetes.[1]

-

Angiogenesis Inhibitors: Employed in the creation of honokiol analogs.[1]

-

Benzoxaboroles: These related cyclic boron compounds show broad-spectrum antifungal and antibacterial activity by targeting enzymes like leucyl-tRNA synthetase (LeuRS).[10][11] The 3,5-difluoro-4-alkoxyphenylboronic acid core can be a precursor to novel benzoxaborole derivatives.

The interaction of a boronic acid warhead with a serine protease can be conceptually illustrated as follows:

Caption: Boronic acid inhibitor forming a tetrahedral adduct with a serine residue.

Materials Science

The rigid, planar structure of the phenyl ring combined with the polarizable fluorine atoms makes these derivatives excellent components for advanced materials:

-

Liquid Crystals: The difluorophenyl core can be incorporated into molecules that exhibit liquid crystalline phases, which are crucial for display technologies.[1][2]

-

Polymers and Advanced Materials: These compounds can be polymerized or used in cross-coupling reactions to create polymers with specific electronic properties, thermal stability, and low surface energy, conferred by the fluorine atoms.[2]

Biochemical Research

The boronic acid group has a well-known affinity for diols, forming reversible boronate esters. This property is exploited in:

-

Carbohydrate Sensing: Derivatives can be designed to bind selectively to sugars and other biomolecules containing diol functionalities, enabling their use in diagnostic tools and sensors.[2][12]

-

Biomolecule Modification: They can be used to selectively label or modify proteins and other biological macromolecules.[2]

Conclusion

3,5-difluoro-4-alkoxyphenylboronic acid derivatives represent a class of highly valuable and versatile chemical building blocks. Their synthesis, while requiring careful control of reaction conditions, is based on well-established organometallic and synthetic transformations. The strategic placement of two fluorine atoms and an alkoxy group provides a unique combination of metabolic stability, modulated electronics, and synthetic handles that are highly sought after in both drug discovery and materials science. For researchers and drug development professionals, mastering the chemistry and understanding the potential of this scaffold opens the door to creating novel, high-performance molecules with precisely engineered functions.

References

- ChemicalBook. (2025, July 24). 3,5-Difluorophenylboronic acid | 156545-07-2.

- MySkinRecipes. 3,5-Difluoro-4-carboxyphenylboronic acid.

- ChemScene. (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9.

- Achmem. (3,5-Difluoro-4-(hydroxymethyl)phenyl)boronic acid.

- Google Patents. (CN112778090A). Preparation method of 3, 5-difluorophenol.

- PMC. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes.

- Google Patents. (CN103951688A). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- ACS Publications. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis.

- ResearchGate. Application in medicinal chemistry and comparison studies.

- PubChem. 3,5-Difluoro-2-hydroxyphenylboronic acid.

- Sigma-Aldrich. 3,5-Difluorophenylboronic acid.

- Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- MDPI. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.

- MDPI. (2022, February 22). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

- PMC. (2026, January 22). Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

- 1. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]

- 2. 3,5-Difluoro-4-carboxyphenylboronic acid [myskinrecipes.com]

- 3. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. 3,5-二氟苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

Application Note: Suzuki-Miyaura Coupling with 3,5-Difluoro-4-propoxyphenylboronic Acid

Abstract & Strategic Overview

3,5-Difluoro-4-propoxyphenylboronic acid represents a specialized class of aryl boronic acids often utilized in the synthesis of liquid crystals and fluorinated pharmaceutical intermediates. The structural motif presents a unique challenge: the 3,5-difluoro substitution exerts a strong inductive electron-withdrawing effect ($ -I

This guide addresses the specific reactivity profile of this molecule. While the fluorines facilitate transmetallation by enhancing the electrophilicity of the boron, they also render the C-B bond susceptible to protodeboronation (hydrolysis) under high-temperature, aqueous-basic conditions. The protocols below are engineered to balance transmetallation efficiency against catalyst decomposition and substrate hydrolysis.

Chemical Properties & Handling[1]

-

Compound: 3,5-Difluoro-4-propoxyphenylboronic acid

-

CAS: [Check Vendor, e.g., 1452575-83-5 for ethoxy analog, propoxy is analogous]

-

Molecular Weight: ~216.0 g/mol (approximate, depending on hydration state)

-

Storage: $ 2-8^{\circ}\text{C} $, under inert atmosphere (Argon/Nitrogen).

-

Stability Warning: Fluorinated boronic acids are prone to protodeboronation . Avoid prolonged storage in wet solvents or exposure to strong non-nucleophilic bases without a coupling partner present.

Mechanistic Insight: The "Fluorine Effect"

Understanding the mechanism is critical for troubleshooting. The catalytic cycle relies on the formation of a boronate "ate" complex before transmetallation can occur.

Key Mechanistic Factors:

-